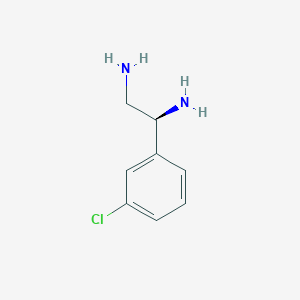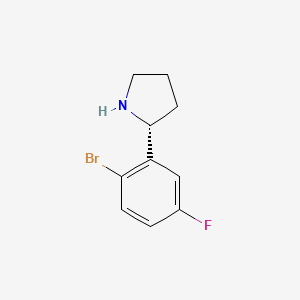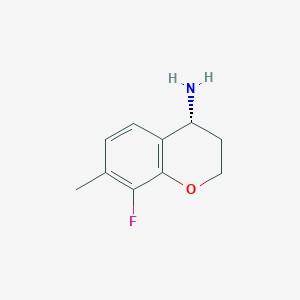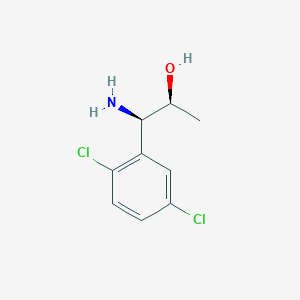
(1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and acetaldoxime.
Reaction Conditions: The reaction is carried out in the presence of concentrated hydrochloric acid and sodium nitrite at low temperatures (0°C to 5°C).
Purification: The product is purified using techniques such as chromatography and recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted phenyl derivatives.
Applications De Recherche Scientifique
(1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-Cyclobutane-1,2-diyl dimethanol: Similar in structure but lacks the phenyl ring and chlorine atoms.
(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl methanol: Contains a bicyclic structure with different functional groups.
(2,2,2-Trichloroethoxy)carbonyl-L-proline: Contains a proline derivative with trichloroethoxycarbonyl protection.
Uniqueness
(1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is unique due to the presence of both amino and hydroxyl groups along with two chlorine atoms on the phenyl ring. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H11Cl2NO |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
Clé InChI |
STYDCQMXBCWDBR-CDUCUWFYSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=C(C=CC(=C1)Cl)Cl)N)O |
SMILES canonique |
CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047866.png)
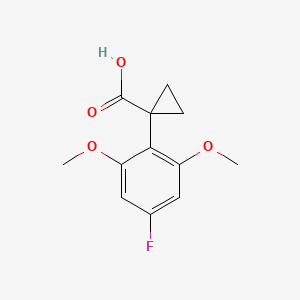
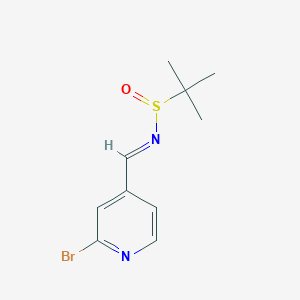
![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)
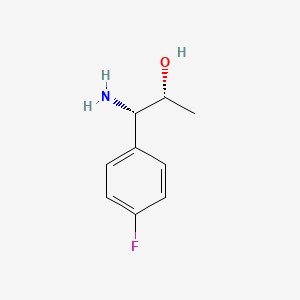

![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
